m-PEG7-甲苯磺酸酯

描述

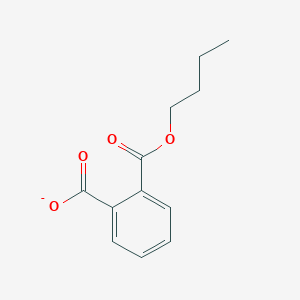

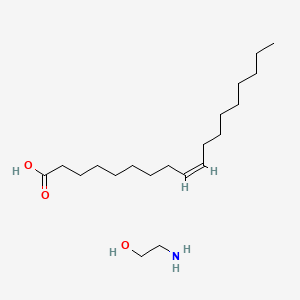

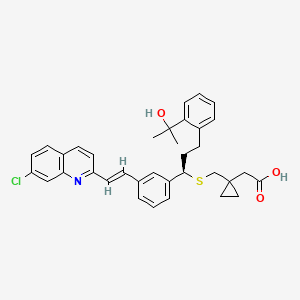

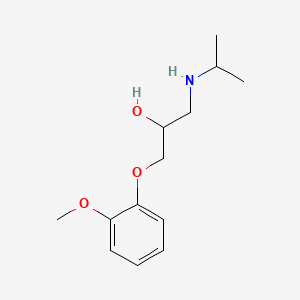

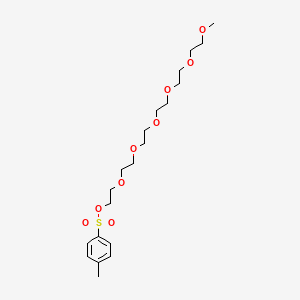

M-PEG7-Tos is a PEG linker containing a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

M-PEG7-Tos is a polyethylene glycol (PEG)-based PROTAC linker and can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis

The molecular formula of m-PEG7-Tos is C20H34O9S . Its molecular weight is 494.59600 . The InChI Key is ZTSLDMCZJSLHRN-UHFFFAOYSA-N .Chemical Reactions Analysis

The tosyl group in m-PEG7-Tos is a very good leaving group for nucleophilic substitution reactions .科学研究应用

Drug Delivery Systems

m-PEG7-Tos is extensively utilized in the development of drug delivery systems. Its hydrophilic PEG spacer enhances solubility in aqueous media, which is crucial for the bioavailability of drugs . The tosyl group in m-PEG7-Tos acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the conjugation of therapeutic agents to the PEG linker. This conjugation can improve the therapeutic index of drugs by enhancing their solubility, stability, and half-life in the bloodstream .

Surface Modification

In biomedical applications, surface modification is vital for improving the interaction between biomaterials and the biological environment. m-PEG7-Tos can be used to modify surfaces to increase biocompatibility and reduce unspecific protein adsorption. The PEGylation of surfaces with m-PEG7-Tos can also prevent the recognition by the immune system, thereby enhancing the circulation time of nanoparticles or implants in the body .

Biomaterial Synthesis

The synthesis of biomaterials often requires components that are biocompatible and can be functionalized for further modification. m-PEG7-Tos serves as a PEG-based linker in the synthesis of biomaterials, including hydrogels and biodegradable polymers. These materials are used in various medical applications, such as tissue engineering and regenerative medicine .

PROTAC Synthesis

m-PEG7-Tos is a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are molecules that induce the degradation of specific proteins, offering a novel approach to targeted therapy, especially in cancer treatment. The PEG linker in m-PEG7-Tos provides the necessary flexibility and solubility for the PROTAC molecules to function effectively .

Nucleophilic Substitution Reactions

In organic synthesis, m-PEG7-Tos is used for its tosyl group, which is a good leaving group in nucleophilic substitution reactions. This property is exploited in the synthesis of various organic compounds, where m-PEG7-Tos can act as an intermediate or a reagent to introduce PEG chains into other molecules, enhancing their solubility and reactivity .

Research and Development

m-PEG7-Tos is a versatile compound in scientific research, finding applications across a wide range of studies. Its unique properties make it suitable for use in bioconjugation, prodrug synthesis, and the development of new therapeutic agents. Researchers leverage m-PEG7-Tos to explore innovative solutions in drug design and delivery .

安全和危害

In case of skin contact with m-PEG7-Tos, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving m-PEG7-Tos, use dry powder or carbon dioxide extinguishers .

未来方向

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O9S/c1-19-3-5-20(6-4-19)30(21,22)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24-8-7-23-2/h3-6H,7-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULJXDNZSJIPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG7-Tos | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。